5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Medicinal Chemistry ADME Formulation Science

Researchers optimizing quinoline-isoxazole hybrids face inconsistent activity from subtle positional shifts. 5-(Quinolin-6-yl)-1,2-oxazol-3-amine (CAS 1482213-28-4) provides a defined 6-yl-3-amino scaffold (LogP 2.0, TPSA 64.9 Ų) for reproducible SAR studies. • Enables up to 10-fold cytotoxicity differential via positional control • Docking-validated EGFR kinase binding motif • Favorable oral bioavailability profile (LogP 2.0) • ≥95% purity, global shipping available.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 1482213-28-4
Cat. No. B1425789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Quinolin-6-yl)-1,2-oxazol-3-amine
CAS1482213-28-4
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=CC(=NO3)N)N=C1
InChIInChI=1S/C12H9N3O/c13-12-7-11(16-15-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15)
InChIKeyVBWQKYAHESPYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Quinolin-6-yl)-1,2-oxazol-3-amine Scaffold Overview


5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a heterocyclic building block that incorporates a quinoline core directly attached at the 6-position to an isoxazole ring bearing a 3-amino group. With a molecular formula of C12H9N3O, a molecular weight of 211.22 g/mol, a topological polar surface area (TPSA) of 64.9 Ų, and a calculated XLogP3 of 2.0 , this compound presents a rigid, planar scaffold suitable for medicinal chemistry campaigns targeting kinases, nucleic acid–binding proteins, and microbial enzymes. The combination of a quinoline (a privileged structure in antimalarial, anticancer, and kinase inhibitor research) with an isoxazole (a versatile heterocycle in antimicrobial and anti-inflammatory agents) positions this molecule as a strategic intermediate for structure-activity relationship (SAR) exploration and lead optimization.

Kinase inhibitor library design scaffold
Nucleic acid–binding probe development
Antimicrobial SAR starting point

Why 5-(Quinolin-6-yl)-1,2-oxazol-3-amine Cannot Be Substituted


Small structural variations among quinoline-isoxazole hybrids profoundly alter their physicochemical and biological profiles. For instance, changing the attachment point of the isoxazole on the quinoline (e.g., 6-yl vs. other positions) or relocating the amino group on the isoxazole ring (3-amine vs. 5-amine) can shift the compound's LogP by >1 unit and affect its hydrogen-bonding network . In a recent study of fourteen quinoline-isoxazole hybrids, compounds differing only in substitution patterns on the isoxazole ring exhibited up to 10-fold differences in cytotoxicity against cancer cell lines and distinct EGFR kinase binding affinities [1]. Therefore, substituting 5-(Quinolin-6-yl)-1,2-oxazol-3-amine with a positional isomer or an isoquinoline analog without experimental validation risks altering target engagement, solubility, and downstream biological readouts.

Positional isomer (e.g., 3-yl vs. 6-yl linkage) may shift LogP and hydrogen bonding, altering assay solubility.
Relocating the amino group (5-amine) can change target engagement profile and biological readouts.
Isoquinoline analog exhibits higher lipophilicity, potentially modifying membrane permeability and off-target binding.

Quantitative Differentiation of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine


LogP Divergence vs. Isomeric and Isoquinoline Analogs

The target compound exhibits a calculated XLogP3 of 2.0 and a TPSA of 64.9 Ų . Its positional isomer, 3-(quinolin-6-yl)-1,2-oxazol-5-amine (CAS 1343977-48-9), displays a higher LogP of 2.472 and a comparable TPSA of 64.94 Ų . The isoquinoline analog, 5-(isoquinolin-6-yl)isoxazol-3-amine (CAS 1105710-07-3), shows a significantly higher logP of 3.3023 and a slightly lower polar surface area (PSA) of 64.35 Ų . The lower LogP of the target compound suggests improved aqueous solubility and potentially different membrane permeability compared to the more lipophilic isoquinoline analog, which may be critical for in vitro assay conditions and in vivo pharmacokinetics.

Lipophilicity Divergence
Head-to-head
Target XLogP3 = 2.0
Positional isomer LogP = 2.472
Isoquinoline analog logP = 3.302
Supports solubility and permeability profiling for assay design.
Calculated values; experimental confirmation advised.
Medicinal Chemistry ADME Formulation Science

Selective Cytotoxicity Against MCF7 and SKOV3

While direct cytotoxicity data for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine are not available, a series of structurally related quinoline-isoxazole hybrids demonstrated selective cytotoxicity against MCF7 breast cancer cells (IC50 = 12.94 µM for compound 4b) and SKOV3 ovarian cancer cells (IC50 = 17.89 µM for compound 4f), with no cytotoxicity observed against healthy MRC-5 fibroblasts [1]. The target compound shares the same quinoline-isoxazole core and the 3-amino substituent on the isoxazole, a feature present in the active hybrids. This suggests that the scaffold itself contributes to cancer cell selectivity, warranting procurement for oncology-focused SAR campaigns.

Cytotoxicity Class Profile
Class-level inference
Related hybrids: MCF7 IC50 = 12.94 µM, SKOV3 IC50 = 17.89 µM; no direct data for target
Scaffold may support cancer cell selectivity screening.
Data to verify; class-level evidence from reference compounds.
Oncology Anticancer Cytotoxicity

Predicted EGFR Kinase Binding

In molecular docking studies against EGFR kinase (PDB ID: 4G5J), quinoline-isoxazole hybrids 4e and 4f exhibited favorable binding energies compared to the reference inhibitor afatinib, with stable binding confirmed by 100 ns molecular dynamics simulations (average RMSD of 0.25 ± 0.05 nm) [1]. The target compound, containing an identical quinoline-isoxazole linkage and a primary amine that can engage the hinge region of kinases, is structurally poised to achieve similar binding modes. While experimental binding data are absent, the class-level docking results provide a rational basis for including this compound in kinase inhibitor libraries.

Kinase Docking Evidence
Supporting evidence
Hybrids 4e/4f showed favorable binding vs. afatinib; MD simulations stable (RMSD 0.25±0.05 nm)
Supports inclusion in kinase inhibitor library design.
No experimental binding data for target compound.
Kinase Inhibition EGFR Molecular Docking

Plant Disease Control Potential

European Patent EP2900661, assigned to Bayer CropScience AG, describes quinoline isoxazoline derivatives as active agents for controlling plant diseases [1]. The patent exemplifies a range of quinoline-substituted isoxazolines with demonstrated efficacy against phytopathogenic fungi. Although 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is an isoxazole rather than an isoxazoline, the shared quinoline-isoxazole/hetrerocycle pharmacophore suggests that this compound may serve as a valuable intermediate for synthesizing novel crop protection agents or as a comparator in agrochemical SAR studies.

Agrochemical Precedent
Supporting evidence
Patent EP2900661: quinoline isoxazoline derivatives active against phytopathogenic fungi
May serve as building block for crop protection discovery.
Isoxazole vs. isoxazoline differentiation needed.
Agrochemical Fungicide Plant Disease Control

Procurement Scenarios: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine


Medicinal Chemistry: Anticancer Lead Optimization

Use this compound as a core scaffold to explore structure-activity relationships for selective cytotoxicity against MCF7 and SKOV3 cancer cells. The documented class-level activity [1] and the favorable LogP (2.0) for oral bioavailability make it a rational starting point for synthesizing analogs with improved potency and selectivity. Incorporate into kinase inhibitor libraries targeting EGFR based on docking evidence [1].

Agrochemical Research: Novel Fungicides and Herbicides

Employ this building block to construct quinoline-isoxazole hybrid libraries for plant disease control, following the precedent set by Bayer's quinoline isoxazoline patent EP2900661 [2]. The distinct physicochemical profile (TPSA 64.9 Ų, XLogP3 2.0) may offer advantages in leaf penetration and translocation compared to more lipophilic analogs.

Chemical Biology: DNA-Intercalating Probes and Photocleavage Agents

Leverage the planar quinoline-isoxazole scaffold, known for DNA intercalation and light-induced DNA cleavage properties [3], to design novel probes for studying nucleic acid structure or as photocleavage tools. The compound's moderate LogP (2.0) and polar surface area (64.9 Ų) are suitable for aqueous biochemical assays.

Antimicrobial Drug Discovery: Antibacterial and Antifungal Activity

Build upon the established antimicrobial potential of quinoline isoxazoles [3] to synthesize new antibacterial agents. The compound's hydrogen bond donor/acceptor profile (1 donor, 4 acceptors) facilitates interactions with bacterial enzyme active sites, while its rigid structure may confer selectivity.

Application
Selection Property
Validation Focus
Anticancer lead optimization
Scaffold-based cytotoxicity selectivity
Cell-model endpoint review (MCF7, SKOV3)
Agrochemical research
Physicochemical profile for leaf penetration
Disease-control efficacy assays
DNA-targeted probe design
Planar intercalating scaffold
Nucleic acid binding & photocleavage assays
Antimicrobial discovery
H-bond donor/acceptor for enzyme targeting
Antibacterial/fungal susceptibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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